4-(Bromomethyl)-3-fluorobenzamide
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Overview
Description
4-(Bromomethyl)-3-fluorobenzamide is an organic compound that features both bromine and fluorine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-fluorobenzamide typically involves the bromination of a precursor compound. One common method is the bromination of 3-fluorobenzamide using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzamides with various functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
4-(Bromomethyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-fluorobenzamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzonitrile: Similar in structure but with a nitrile group instead of an amide group.
3-Fluoro-4-(methylthio)benzamide: Similar in structure but with a methylthio group instead of a bromomethyl group.
Uniqueness
4-(Bromomethyl)-3-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and binding properties. This dual substitution pattern can enhance the compound’s utility in various applications compared to its analogs .
Properties
IUPAC Name |
4-(bromomethyl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVZLKJBFRDHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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